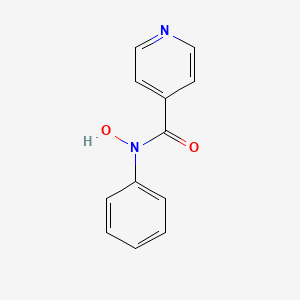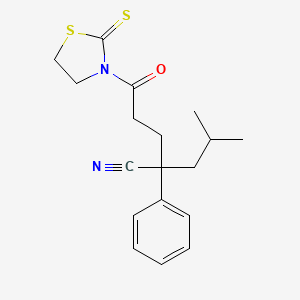![molecular formula C7H8N2OS B14278399 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one CAS No. 137778-08-6](/img/structure/B14278399.png)
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one: is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes both pyrimidine and thiazine rings, making it a versatile scaffold for chemical modifications and biological activity studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one typically involves the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with thiourea in the presence of a catalytic amount of potassium bicarbonate in dimethylformamide (DMF) under reflux conditions . The optimized molar ratio of these substrates is 2:1. The proposed mechanistic pathway involves the formation of an intermediate that cyclizes to form the desired heterocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme involved in pyrimidine biosynthesis . The compound binds to a hydrophobic pocket at the enzyme’s N-terminus, preventing the oxidation of dihydroorotate to orotate, which is essential for the parasite’s survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine: This compound shares a similar fused ring system but includes a benzene ring, which alters its chemical properties and biological activity.
3,4-Dihydro-2H-benzo[4,5]isothiazolo[2,3-a]pyrimidine: Another related compound with a different ring fusion pattern, leading to distinct biological activities.
Uniqueness
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in its structure. This combination provides a versatile platform for chemical modifications and potential biological activities that are distinct from its analogs.
Eigenschaften
CAS-Nummer |
137778-08-6 |
|---|---|
Molekularformel |
C7H8N2OS |
Molekulargewicht |
168.22 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
InChI |
InChI=1S/C7H8N2OS/c10-6-2-3-8-7-9(6)4-1-5-11-7/h2-3H,1,4-5H2 |
InChI-Schlüssel |
YSKAREKXGOOLQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=O)C=CN=C2SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
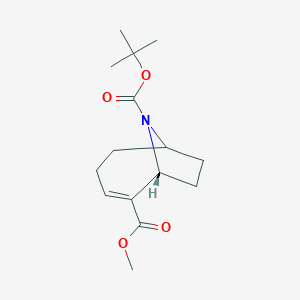
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)
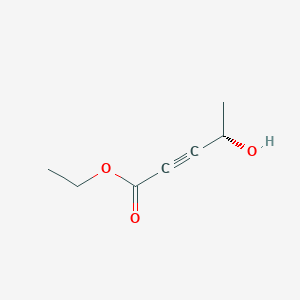
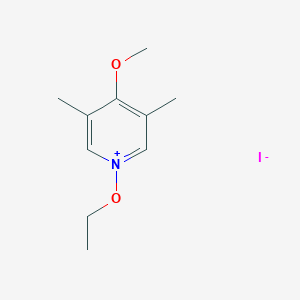
![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)


